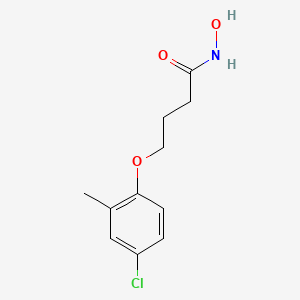

Droxinostat

Description

a c-FLIP inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3/c1-8-7-9(12)4-5-10(8)16-6-2-3-11(14)13-15/h4-5,7,15H,2-3,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSXDAWGLCZYSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340899 | |

| Record name | 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99873-43-5 | |

| Record name | 4-(4-Chloro-2-methylphenoxy)-N-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Droxinostat's Mechanism of Action in Hepatocellular Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxinostat, a potent histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent in the management of hepatocellular carcinoma (HCC). This technical guide delineates the core mechanism of action of this compound in HCC, focusing on its molecular targets, downstream signaling effects, and the subsequent induction of apoptosis. This document provides a comprehensive overview of the quantitative data from key experimental findings, detailed methodologies for reproducing these studies, and visual representations of the critical pathways and workflows involved.

Introduction

Hepatocellular carcinoma remains a significant global health challenge with limited effective therapeutic options for advanced stages of the disease.[1][2] Epigenetic modifications, particularly histone acetylation, are increasingly recognized as crucial drivers of HCC pathogenesis.[3] Histone deacetylase (HDAC) enzymes are often dysregulated in cancer, leading to the repression of tumor suppressor genes.[3][4] this compound is a selective HDAC inhibitor that has demonstrated anti-proliferative and pro-apoptotic effects in various cancer types, including HCC.[1][2][3] This guide provides an in-depth analysis of its mechanism of action in HCC cells.

Core Mechanism of Action: HDAC3 Inhibition and Histone Hyperacetylation

This compound's primary mechanism of action in hepatocellular carcinoma involves the specific inhibition of Histone Deacetylase 3 (HDAC3).[1] This inhibition leads to an accumulation of acetyl groups on histone proteins, particularly histones H3 and H4, a state known as histone hyperacetylation.[1] This epigenetic modification alters chromatin structure, making it more accessible for transcription factors to bind and activate the expression of genes that regulate critical cellular processes such as cell cycle arrest and apoptosis.[1][3]

Signaling Pathways Modulated by this compound in HCC

The downstream effects of this compound-induced histone hyperacetylation converge on the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[1][2] This is complemented by the downregulation of anti-apoptotic proteins, creating a cellular environment that strongly favors programmed cell death.

Activation of the Mitochondrial Apoptotic Pathway

This compound treatment in HCC cells leads to a significant upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53.[2] Concurrently, the expression of the anti-apoptotic protein Bcl-2 is downregulated.[2] This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing apoptosis.[1][2]

Downregulation of FLICE-like Inhibitory Protein (FLIP)

In addition to modulating the mitochondrial pathway, this compound also suppresses the expression of FLICE-like inhibitory protein (FLIP), a potent anti-apoptotic protein that inhibits the activation of caspase-8.[1][2] By downregulating FLIP, this compound further sensitizes HCC cells to apoptotic signals.

Quantitative Data Summary

The anti-cancer effects of this compound in HCC have been quantified in several studies, primarily using the SMMC-7721 and HepG2 human hepatocellular carcinoma cell lines.

Table 1: Inhibition of Cell Proliferation by this compound in HCC Cell Lines

| Cell Line | Assay | Treatment Duration | This compound Concentration (µM) | Outcome | Reference |

| SMMC-7721 | MTT Assay | Up to 120 hours | 0, 10, 20, 40, 80 | Dose- and time-dependent decrease in cell viability | [1] |

| HepG2 | MTT Assay | Up to 120 hours | 0, 10, 20, 40, 80 | Dose- and time-dependent decrease in cell viability | [1] |

Table 2: Induction of Apoptosis by this compound in HCC Cell Lines

| Cell Line | Assay | Treatment Duration | This compound Concentration (µM) | Outcome | Reference |

| SMMC-7721 | Flow Cytometry (Annexin V/PI) | 48 hours | 0, 10, 20, 40, 80 | Dose-dependent increase in apoptosis | [1] |

| HepG2 | Flow Cytometry (Annexin V/PI) | 48 hours | 0, 10, 20, 40, 80 | Dose-dependent increase in apoptosis | [1] |

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Culture

The human HCC cell lines SMMC-7721 and HepG2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Proliferation Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol Steps:

-

Seed SMMC-7721 (4 x 10³ cells/well) or HepG2 (3 x 10³ cells/well) in 96-well plates and incubate overnight.[1]

-

Treat cells with varying concentrations of this compound (0, 10, 20, 40, 80 µM) for the desired time points (24, 48, 72, 96, 120 hours).[1]

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Remove the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

Flow Cytometry for Apoptosis Analysis

This technique quantifies the percentage of cells undergoing apoptosis.

Protocol Steps:

-

Seed SMMC-7721 (4 x 10⁵ cells/well) or HepG2 (2 x 10⁵ cells/well) in 6-well plates and incubate for 24 hours.[1]

-

Treat cells with this compound (0, 10, 20, 40, 80 µM) for 48 hours.[1]

-

Harvest the cells, wash with PBS, and resuspend in 100 µL of Annexin V binding buffer.[1]

-

Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide and incubate for 15 minutes in the dark.[1]

-

Add 400 µL of Annexin V binding buffer and analyze the cells using a flow cytometer.[1]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins.

Protocol Steps:

-

Lyse this compound-treated and control HCC cells in RIPA buffer to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against HDAC3, acetylated-H3, acetylated-H4, p53, Bax, Bcl-2, FLIP, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Conclusion

This compound exhibits significant anti-tumor activity in hepatocellular carcinoma by acting as a potent HDAC3 inhibitor. Its mechanism of action is centered on inducing histone hyperacetylation, which in turn modulates the expression of key regulatory proteins. This leads to the activation of the mitochondrial apoptotic pathway and the downregulation of anti-apoptotic factors, ultimately resulting in the programmed cell death of HCC cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance novel epigenetic therapies for hepatocellular carcinoma.

References

- 1. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Droxinostat: A Technical Whitepaper on its Selective HDAC Inhibitor Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxinostat (NS 41080) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with a distinct selectivity profile, primarily targeting HDACs 3, 6, and 8. This document provides an in-depth technical guide on the biochemical and cellular profile of this compound. It summarizes its inhibitory activity, elucidates its mechanism of action in cancer cells, and provides detailed protocols for key experimental assays. Furthermore, this guide presents visual representations of its signaling pathways and common experimental workflows to support further research and development efforts.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins. Their aberrant activity is implicated in the pathogenesis of various diseases, including cancer. This compound has emerged as a selective HDAC inhibitor with promising anti-cancer properties. It has been shown to induce apoptosis and inhibit proliferation in a variety of cancer cell lines, making it a valuable tool for cancer research and a potential candidate for therapeutic development. This whitepaper aims to consolidate the current technical knowledge on this compound to facilitate its application in a research and drug development setting.

Biochemical Profile and Selectivity

This compound exhibits a selective inhibition profile against specific HDAC isoforms. Quantitative data on its inhibitory activity are summarized in the tables below.

Inhibitory Activity Against HDAC Isoforms

The inhibitory potency of this compound against a panel of HDAC isoforms has been determined primarily through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are presented in Table 1. Information regarding the inhibitor constant (Ki) is not widely available in the public domain.

Table 1: this compound IC50 Values for HDAC Isoforms

| HDAC Isoform | IC50 (μM) | Assay Conditions |

| HDAC1 | >20 | Cell-free enzymatic assay.[1][2][3] |

| HDAC2 | >20 | Cell-free enzymatic assay.[1][2][3] |

| HDAC3 | 16.9 | Cell-free enzymatic assay.[2][4] |

| HDAC4 | >20 | Cell-free enzymatic assay.[1][2][3] |

| HDAC5 | >20 | Cell-free enzymatic assay.[1][2][3] |

| HDAC6 | 2.47 | Cell-free enzymatic assay.[2][4] |

| HDAC7 | >20 | Cell-free enzymatic assay.[1][2][3] |

| HDAC8 | 1.46 | Cell-free enzymatic assay.[2][4] |

| HDAC9 | >20 | Cell-free enzymatic assay.[1][2][3] |

| HDAC10 | >20 | Cell-free enzymatic assay.[1][2][3] |

Note: The IC50 values indicate that this compound is most potent against HDAC8 and HDAC6, with moderate activity against HDAC3, and is largely inactive against other HDAC isoforms at concentrations up to 20 μM.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action that culminates in the induction of apoptosis and inhibition of cell proliferation. A key aspect of its activity is the suppression of HDAC3 expression, leading to increased acetylation of histones H3 and H4.[5][6] This alteration in histone acetylation status is believed to be a primary trigger for its downstream effects.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through the activation of the mitochondrial pathway and the downregulation of the anti-apoptotic protein FLICE-inhibitory protein (FLIP).[5][6] The proposed signaling cascade is depicted in the following diagram:

Preclinical Studies

This compound has been evaluated in a range of preclinical studies, demonstrating its efficacy in various cancer cell lines. A summary of its effects is provided in Table 2.

Table 2: In Vitro Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects |

| HepG2, SMMC-7721 | Hepatocellular Carcinoma | Inhibition of proliferation and colony formation, induction of apoptosis, suppression of HDAC3, increased histone H3/H4 acetylation, downregulation of FLIP.[5][6] |

| HT-29 | Colon Cancer | Inhibition of cell growth and colony-forming ability, induction of apoptosis and ROS production.[7] |

| PPC-1, PC-3, DU-145 | Prostate Cancer | Sensitization to apoptosis.[8] |

| T47D | Breast Cancer | Sensitization to apoptosis.[8] |

| OVCAR-3 | Ovarian Cancer | Sensitization to apoptosis.[8] |

| U937 | Leukemia | Increased histone H3 and H4 acetylation. |

| MCF-7 | Breast Cancer | Sensitization to apoptosis by decreasing c-FLIPL and c-FLIPS expression.[3] |

In Vivo Studies

While in vitro data is abundant, detailed in vivo studies on this compound are less prevalent in publicly accessible literature. Some studies suggest its potential for in vivo research, such as in mouse xenograft models, but comprehensive reports on its efficacy, pharmacokinetics, and tolerability in animal models are limited.[5]

Clinical Trials

As of the date of this document, a thorough search of clinical trial registries has not identified any registered clinical trials specifically investigating this compound in human subjects. The development of this compound appears to be in the preclinical stage.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

HDAC Inhibition Assay (General Protocol)

This protocol outlines a general procedure for measuring HDAC inhibition using a fluorogenic substrate.

-

Reagent Preparation :

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Dilute the HDAC enzyme (e.g., recombinant human HDAC3, 6, or 8) in assay buffer to the desired concentration.

-

Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.

-

Prepare a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

-

Prepare a developer solution (e.g., containing Trichostatin A and a trypsin-like protease) in assay buffer.

-

-

Assay Procedure :

-

Add 25 µL of the this compound serial dilutions to the wells of a 96-well microplate.

-

Add 50 µL of the diluted HDAC enzyme to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Start the reaction by adding 25 µL of the HDAC substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of the developer solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

-

-

Data Analysis :

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to assess the effect of this compound on cancer cell viability.

-

Cell Seeding :

-

Harvest cancer cells (e.g., HepG2) and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment :

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Include a vehicle control (e.g., 0.1% DMSO in medium).

-

Incubate the plate for 24-72 hours at 37°C.

-

-

MTT Addition and Incubation :

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement :

-

Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis :

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

-

Western Blotting for HDAC3 and Acetyl-Histone H3/H4

This protocol details the procedure for analyzing protein expression levels by Western blotting.

-

Cell Lysis and Protein Quantification :

-

Seed cells (e.g., SMMC-7721) in a 6-well plate and treat with this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer :

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting :

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HDAC3, acetyl-Histone H3, acetyl-Histone H4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis :

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This protocol describes the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

-

Cell Treatment and Harvesting :

-

Seed cells in a 6-well plate and treat with this compound for the desired time.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA.

-

Combine the cells and wash them twice with ice-cold PBS.

-

-

Staining :

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis :

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

-

-

Data Interpretation :

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a selective HDAC inhibitor with a well-defined in vitro profile, demonstrating potent activity against HDACs 3, 6, and 8. Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway and downregulation of FLIP, downstream of HDAC3 suppression and histone hyperacetylation. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound. While its preclinical in vitro activity is promising, further in vivo studies and eventually, well-designed clinical trials will be necessary to establish its clinical utility.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | 99873-43-5 | HDAC | MOLNOVA [molnova.com]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

A Technical Guide to the Droxinostat-Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxinostat, a potent hydroxamic acid-based histone deacetylase (HDAC) inhibitor, has emerged as a promising anti-cancer agent. Its therapeutic potential is primarily attributed to its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. Histone deacetylases are enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes a more open chromatin state, altering the expression of genes involved in key cellular processes such as cell cycle progression and apoptosis. This guide provides an in-depth examination of the molecular mechanisms and signaling pathways through which this compound exerts its pro-apoptotic effects.

Core Mechanism: HDAC Inhibition and Epigenetic Modification

This compound functions as a selective inhibitor of Class I and II HDACs, with notable activity against HDAC3, HDAC6, and HDAC8.[1] In hepatocellular carcinoma (HCC) and colon cancer cells, treatment with this compound leads to the suppression of HDAC3 expression.[1][2] This inhibition results in the hyperacetylation of histones H3 and H4, key epigenetic marks associated with transcriptional activation.[2][3] The altered epigenetic landscape allows for the expression of tumor suppressor genes and pro-apoptotic factors, setting the stage for the initiation of apoptosis.

The Dual Induction of Apoptotic Pathways

This compound triggers apoptosis through a coordinated activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This dual mechanism ensures a robust and efficient elimination of cancer cells.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis, primarily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[2]

-

Upregulation of p53 and Pro-Apoptotic Bcl-2 Proteins: this compound treatment leads to a dose-dependent increase in the mRNA and protein levels of the tumor suppressor p53.[2] Activated p53, in turn, transcriptionally upregulates pro-apoptotic Bcl-2 family members like Bax (Bcl-2-associated X protein) and PUMA (p53 upregulated modulator of apoptosis).[2][4]

-

Altering the Bax/Bcl-2 Ratio: Concurrently, this compound downregulates the expression of the anti-apoptotic protein Bcl-2.[1][2] The consequent increase in the Bax/Bcl-2 ratio is a critical event that disrupts the balance between pro- and anti-apoptotic signals at the mitochondrial outer membrane.[2][5]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The elevated Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, causing the release of cytochrome c into the cytoplasm.[1]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome. This complex recruits and activates initiator Caspase-9, which then cleaves and activates the executioner Caspase-3. Activated Caspase-3 orchestrates the final stages of apoptosis by cleaving key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[2]

The Extrinsic (Death Receptor) Pathway

This compound also sensitizes cancer cells to the extrinsic apoptosis pathway, which is initiated by the activation of death receptors on the cell surface.

-

Downregulation of FLIP: A key molecular event in this process is the significant downregulation of c-FLIP (cellular FLICE-like inhibitory protein) by this compound.[2][3] c-FLIP is a crucial inhibitor of the death-inducing signaling complex (DISC) and an inhibitor of Caspase-8 activation.[1]

-

Caspase-8 Activation: By reducing c-FLIP levels, this compound facilitates the activation of initiator Caspase-8 within the DISC.[1][2]

-

Crosstalk with the Intrinsic Pathway: Activated Caspase-8 can directly cleave and activate Caspase-3.[6] Additionally, it can cleave the BH3-only protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate Bax and Bak, thereby amplifying the apoptotic signal by linking the extrinsic and intrinsic pathways.[2]

The Role of Reactive Oxygen Species (ROS)

Several studies have highlighted the role of oxidative stress in this compound's mechanism of action. Treatment with this compound significantly increases the intracellular accumulation of reactive oxygen species (ROS) in cancer cells.[1][4] This elevation in ROS can act as an upstream signal, contributing to both mitochondrial dysfunction and the activation of apoptotic signaling cascades.[1][7] The antioxidant γ-tocotrienol (GT3) has been shown to significantly decrease this compound-induced ROS production and subsequent apoptosis, confirming that oxidative stress is a key mediator of its cell-killing effects.[1]

Data Presentation: Quantitative Effects of this compound

The pro-apoptotic efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize key findings from published studies.

Table 1: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | Treatment | HDAC3 | Acetyl-H3/H4 | p53 | Bax | Bcl-2 | Bax/Bcl-2 Ratio | c-FLIP | Cleaved Caspase-3 | Cleaved PARP | Source |

| HepG2 (HCC) | 20-40 µM, 48h | ↓ | ↑ | ↑ | ↑ (mRNA) | ↓ | ↑ | ↓ | ↑ | ↑ | [2] |

| SMMC-7721 (HCC) | 20-40 µM, 48h | ↓ | ↑ | ↑ | ↑ (mRNA) | ↓ | ↑ | ↓ | ↑ | - | [2] |

| HT-29 (Colon) | 21 µM, 24h | ↓ | ↑ | - | ↑ | ↓ | ↑ | ↓ | ↑ | - | [1][4] |

Arrow indicates upregulation (↑) or downregulation (↓). "-" indicates data not reported.

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Concentration (µM) | Time (hours) | Apoptotic Cells (%) (Annexin V+) | Control Apoptosis (%) | Source |

| HepG2 | 20 | 48 | ~15% | <5% | [2] |

| 40 | 48 | ~25% | <5% | [2] | |

| SMMC-7721 | 20 | 48 | ~18% | <5% | [2] |

| 40 | 48 | ~30% | <5% | [2] | |

| HT-29 | 21 | 12 | 21.24% | <5% | [4] |

| 21 | 24 | 32.75% | <5% | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments used to elucidate the this compound-induced apoptosis pathway.

Western Blot Analysis for Protein Expression

-

Cell Lysis: Treated and control cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-PAGE and transferred onto a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., HDAC3, Acetyl-H4, p53, Bax, Bcl-2, c-FLIP, Caspase-3, PARP, β-actin).

-

Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[2][3]

Flow Cytometry for Apoptosis Quantification

-

Cell Staining: Cells are treated with this compound for the desired time. Both floating and adherent cells are collected and washed with cold PBS.

-

Annexin V and PI Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol (e.g., Annexin V-FITC/PI Apoptosis Detection Kit).

-

Analysis: The mixture is incubated for 15 minutes in the dark at room temperature. Stained cells are immediately analyzed by flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic.[2][4]

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using TRIzol reagent. First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green master mix with specific primers for target genes (p53, Bax, Bcl-2) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method.[2]

Intracellular ROS Detection

-

Cell Treatment and Staining: Cells are treated with this compound. Towards the end of the treatment period, the cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), typically at 10 µM for 30 minutes.

-

Analysis: After staining, cells are washed, harvested, and resuspended in PBS. The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured by flow cytometry.[1]

Visualizations: Signaling Pathways and Workflows

Caption: this compound-Induced Apoptosis Signaling Pathways.

Caption: Workflow for Analyzing this compound's Pro-Apoptotic Effects.

Conclusion

This compound induces apoptosis in cancer cells through a robust, multi-pronged approach. By inhibiting HDAC3, it triggers epigenetic modifications that favor the expression of pro-apoptotic genes. This leads to the simultaneous activation of the intrinsic mitochondrial pathway, driven by an increased Bax/Bcl-2 ratio, and the extrinsic death receptor pathway, facilitated by the downregulation of the Caspase-8 inhibitor c-FLIP. Furthermore, the induction of oxidative stress serves as a critical upstream event that amplifies these death signals. This comprehensive mechanism, targeting multiple nodes within the apoptosis network, underscores the potential of this compound as a valuable therapeutic strategy in the treatment of cancers such as hepatocellular and colon carcinoma.

References

- 1. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Caspase-Independent Regulated Necrosis Pathways as Potential Targets in Cancer Management [frontiersin.org]

- 7. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

Droxinostat's Impact on Histone H3 and H4 Acetylation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Droxinostat, a selective histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent in oncology. Its mechanism of action is intrinsically linked to the epigenetic regulation of gene expression, primarily through the modulation of histone acetylation. This technical guide provides a comprehensive overview of the effects of this compound on the acetylation status of histone H3 and H4. By inhibiting class I HDACs, particularly HDAC3, this compound induces hyperacetylation of these core histones, leading to chromatin relaxation, altered gene expression, and ultimately, the induction of apoptosis in cancer cells. This document details the quantitative effects of this compound on histone acetylation, outlines the experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism: this compound as a Selective HDAC Inhibitor

This compound selectively inhibits the activity of specific histone deacetylase enzymes. Its primary target is HDAC3, with significant activity also observed against HDAC6 and HDAC8.[1][2][3][4] In contrast, it shows minimal to no inhibitory activity against other class I and class II HDACs, such as HDAC1, HDAC2, HDAC4, HDAC5, HDAC7, HDAC9, and HDAC10.[1][3] This selectivity is crucial for its therapeutic window and specific downstream effects.

By inhibiting HDAC3, this compound disrupts the removal of acetyl groups from the lysine (B10760008) residues on the N-terminal tails of histones H3 and H4. This enzymatic blockade leads to an accumulation of acetylated histones, a state known as hyperacetylation. Histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and the negatively charged DNA backbone. Consequently, the chromatin structure becomes more relaxed and accessible to transcription factors, leading to the altered expression of genes involved in critical cellular processes such as cell cycle arrest and apoptosis.[5][6]

Quantitative Analysis of this compound-Induced Histone Acetylation

The administration of this compound to cancer cell lines results in a significant and dose-dependent increase in the global acetylation levels of both histone H3 (Ac-H3) and histone H4 (Ac-H4). This effect has been consistently observed across various cancer types, including hepatocellular carcinoma and colon cancer.[5][7]

The following tables summarize the observed dose-dependent effects of this compound on the relative expression of acetylated H3 and H4 after a 48-hour treatment period, as determined by Western blot analysis. The data is presented as a fold change relative to untreated control cells.

Table 1: Effect of this compound on Acetyl-Histone H3 Levels in HepG2 Cells [5][8]

| This compound Concentration (µM) | Mean Relative Ac-H3 Expression (Fold Change) | Standard Error |

| 0 | 1.00 | - |

| 10 | Increased | Not Specified |

| 20 | Significantly Increased | Not Specified |

| 40 | Markedly Increased | Not Specified |

Table 2: Effect of this compound on Acetyl-Histone H4 Levels in HepG2 Cells [5][8]

| This compound Concentration (µM) | Mean Relative Ac-H4 Expression (Fold Change) | Standard Error |

| 0 | 1.00 | - |

| 10 | Increased | Not Specified |

| 20 | Significantly Increased | Not Specified |

| 40 | Markedly Increased | Not Specified |

Table 3: Effect of this compound on Acetyl-Histone H3 Levels in SMMC-7721 Cells [5][8]

| This compound Concentration (µM) | Mean Relative Ac-H3 Expression (Fold Change) | Standard Error |

| 0 | 1.00 | - |

| 10 | Increased | Not Specified |

| 20 | Significantly Increased | Not Specified |

| 40 | Markedly Increased | Not Specified |

Table 4: Effect of this compound on Acetyl-Histone H4 Levels in SMMC-7721 Cells [5][8]

| This compound Concentration (µM) | Mean Relative Ac-H4 Expression (Fold Change) | Standard Error |

| 0 | 1.00 | - |

| 10 | Increased | Not Specified |

| 20 | Significantly Increased | Not Specified |

| 40 | Markedly Increased | Not Specified |

Note: The quantitative data in the tables are based on graphical representations and descriptions from the cited literature, as raw numerical data was not available. The terms "Increased," "Significantly Increased," and "Markedly Increased" reflect the qualitative descriptions from the source.

Signaling Pathways Modulated by this compound

The primary signaling pathway initiated by this compound involves the inhibition of HDAC3, leading to histone hyperacetylation and subsequent induction of apoptosis. This process is mediated through the mitochondrial apoptotic pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to assess the impact of this compound on histone acetylation.

Cell Culture and this compound Treatment

Hepatocellular carcinoma cell lines (e.g., HepG2, SMMC-7721) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5] Cells are seeded at a specified density and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) or a vehicle control (DMSO) for a designated period, typically 48 hours, to assess the dose-dependent effects on histone acetylation.[5][8]

Western Blot Analysis of Histone Acetylation

Western blotting is the primary technique to qualitatively and quantitatively measure changes in global histone H3 and H4 acetylation.

Protocol Details:

-

Histone Extraction: Following treatment with this compound, cells are harvested, and histones are extracted using an acid extraction method. This typically involves lysing the cells, isolating the nuclei, and extracting the basic histone proteins with an acidic solution (e.g., 0.2 N HCl).[2]

-

Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for electrophoresis.

-

SDS-PAGE: Equal amounts of histone proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), typically using a 15% acrylamide (B121943) gel to resolve the low molecular weight histone proteins.

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a solution containing 5% non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for acetylated histone H3 (Ac-H3) and acetylated histone H4 (Ac-H4). A primary antibody against a total histone (e.g., total H3) or a housekeeping protein (e.g., β-actin) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and captured using an imaging system. The band intensities are quantified using densitometry software.

Table 5: Recommended Antibodies for Western Blot Analysis

| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) |

| Acetyl-Histone H3 | Rabbit | Millipore | 06-599 |

| Acetyl-Histone H4 | Rabbit | Millipore | 06-866 |

| Total Histone H3 | Rabbit | Cell Signaling Technology | 9715 |

| β-Actin | Mouse | Sigma-Aldrich | A5441 |

Future Directions and Conclusion

The selective inhibition of HDAC3 by this compound and the subsequent hyperacetylation of histones H3 and H4 represent a key mechanism underlying its anticancer activity. While current research has robustly demonstrated the dose-dependent increase in global H3 and H4 acetylation, further investigation is warranted to elucidate the specific lysine residues that are targeted. Advanced proteomic techniques, such as mass spectrometry, will be instrumental in mapping the precise acetylation patterns induced by this compound. A deeper understanding of these specific epigenetic modifications will provide more refined insights into the downstream gene regulatory networks affected by this promising therapeutic agent and may lead to the identification of novel biomarkers for predicting treatment response. The continued exploration of this compound's effects on the epigenome will undoubtedly pave the way for its optimized clinical application in the treatment of various malignancies.

References

- 1. exchemistry.com [exchemistry.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Droxinostat-Mediated c-FLIP Downregulation: A Technical Guide to a Pro-Apoptotic Strategy in Cancer Cells

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Droxinostat, a histone deacetylase inhibitor (HDACi), with a specific focus on its role in downregulating the anti-apoptotic protein c-FLIP (cellular FLICE-like inhibitory protein) in cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and apoptosis-related research.

Executive Summary

This compound has emerged as a promising anti-cancer agent that induces apoptosis in various cancer cell lines, including hepatocellular carcinoma (HCC) and colon cancer.[1][2] A key mechanism underlying its pro-apoptotic activity is the downregulation of c-FLIP, a critical inhibitor of the extrinsic apoptosis pathway.[1][3] By suppressing c-FLIP, this compound sensitizes cancer cells to apoptosis induced by death receptor ligands such as TRAIL (TNF-related apoptosis-inducing ligand). This guide summarizes the quantitative effects of this compound on cancer cell viability and apoptosis, details the experimental protocols to assess these effects, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Effects of this compound on Cancer Cells

This compound exhibits a dose-dependent inhibitory effect on the proliferation of cancer cells and induction of apoptosis. The following tables summarize the key quantitative data from studies on hepatocellular carcinoma and colon cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| HT-29 | Colon Cancer | ~21 µM | [2] |

| HCT-116 | Colon Cancer | Not specified, but growth inhibition observed | [2] |

| HepG2 | Hepatocellular Carcinoma | Not specified, but proliferation inhibited at concentrations ≥ 20 µM | [3] |

| SMMC-7721 | Hepatocellular Carcinoma | Not specified, but proliferation inhibited at concentrations ≥ 20 µM | [3] |

Table 2: this compound-Induced Apoptosis in HT-29 Colon Cancer Cells

| This compound Concentration | Treatment Time | % of Apoptotic Cells (Early + Late) | Reference |

| 21 µM | 12 hours | 21.24% | [2][4] |

| 21 µM | 24 hours | 32.75% | [2][4] |

Table 3: Dose-Dependent Induction of Apoptosis by this compound in Hepatocellular Carcinoma Cells (48-hour treatment)

| Cell Line | This compound Concentration | % of Apoptotic Cells | Reference |

| HepG2 | 0 µM (Control) | ~5% | [3] |

| 20 µM | ~15% | [3] | |

| 40 µM | ~25% | [3] | |

| 80 µM | ~35% | [3] | |

| SMMC-7721 | 0 µM (Control) | ~5% | [3] |

| 20 µM | ~18% | [3] | |

| 40 µM | ~28% | [3] | |

| 80 µM | ~40% | [3] |

Table 4: Effect of this compound on Apoptosis-Related Gene Expression in HT-29 Colon Cancer Cells (24-hour treatment)

| Gene | Function | Effect of 21 µM this compound | Reference |

| c-FLIP | Anti-apoptotic | Decreased expression | [2] |

| Bcl-2 | Anti-apoptotic | Decreased expression | [2][4] |

| Bcl-xl | Anti-apoptotic | Decreased expression | [2][4] |

| BAK | Pro-apoptotic | Increased expression | [2][4] |

| BAX | Pro-apoptotic | Increased expression | [2][4] |

| Puma | Pro-apoptotic | Increased expression | [2][4] |

Core Signaling Pathway: this compound-Mediated FLIP Downregulation and Apoptosis Induction

This compound, as a histone deacetylase inhibitor, modulates the expression of various genes, including the key anti-apoptotic protein c-FLIP.[1][2] c-FLIP exists in long (c-FLIPL) and short (c-FLIPS) isoforms and functions by inhibiting the activation of caspase-8 at the Death-Inducing Signaling Complex (DISC).[5] The downregulation of c-FLIP by this compound allows for the proper assembly of the DISC and subsequent activation of the caspase cascade, leading to apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the effect of this compound on c-FLIP downregulation and apoptosis.

Western Blot Analysis for c-FLIP Protein Levels

This protocol details the detection and quantification of c-FLIP protein expression in cancer cells following this compound treatment.

Protocol Steps:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HepG2, SMMC-7721, HT-29) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for the desired time period (e.g., 24 or 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[7]

-

Sample Preparation: Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-FLIP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry

This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.

Protocol Steps:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described in the Western blot protocol.

-

Harvest Cells: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-5 µL of Propidium Iodide (PI) solution.[10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

-

Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]

-

Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible.

-

Data Analysis: Use quadrant analysis to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Colorimetric Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3, and initiator caspases like caspase-8 and -9.

Protocol Steps:

-

Cell Culture and Treatment: Culture and treat cells with this compound as previously described.

-

Cell Lysis: Resuspend cell pellets in chilled cell lysis buffer and incubate on ice.[11]

-

Collect Supernatant: Centrifuge the lysates and collect the supernatant containing the cytosolic extract.[11]

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Assay Setup: Add 50-200 µg of protein to a 96-well plate.

-

Reaction Buffer: Add 2X Reaction Buffer containing DTT to each well.[11]

-

Substrate Addition: Add the appropriate colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3, IETD-pNA for caspase-8, LEHD-pNA for caspase-9).[1][12]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[5]

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: Calculate the fold-increase in caspase activity compared to the untreated control after subtracting the background reading.

RT-qPCR for c-FLIP mRNA Quantification

This protocol is for quantifying the relative expression levels of c-FLIP mRNA in response to this compound treatment.

Protocol Steps:

-

Cell Culture and Treatment: Culture and treat cells with this compound.

-

RNA Isolation: Isolate total RNA from the cells using a suitable method (e.g., TRIzol reagent).

-

RNA Quantification and Quality Check: Measure the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop).

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the RNA templates using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR: Perform real-time PCR using the synthesized cDNA, primers specific for c-FLIP, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan). Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in c-FLIP mRNA expression in this compound-treated samples compared to untreated controls.[13]

Conclusion

This compound effectively induces apoptosis in cancer cells through a mechanism that involves the downregulation of the anti-apoptotic protein c-FLIP. This sensitizes cancer cells to death receptor-mediated apoptosis. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and the role of c-FLIP in cancer cell survival. Further in vivo studies are warranted to translate these promising in vitro findings into clinical applications.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cosmobiousa.com [cosmobiousa.com]

- 6. Western blot analysis [bio-protocol.org]

- 7. ccr.cancer.gov [ccr.cancer.gov]

- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 9. bosterbio.com [bosterbio.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. gene-quantification.de [gene-quantification.de]

Droxinostat CAS number 99873-43-5 research

An In-depth Technical Guide to Droxinostat (CAS No. 99873-43-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as NS 41080) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor with a distinct selectivity profile. Primarily targeting HDACs 3, 6, and 8, it has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines. Its mechanism of action involves the induction of histone acetylation, downregulation of key anti-apoptotic proteins like c-FLIP, and activation of both intrinsic and extrinsic apoptotic pathways. This technical guide provides a comprehensive overview of the research on this compound, summarizing its inhibitory activity, detailing key experimental protocols, and visualizing its molecular signaling pathways.

Core Properties and Mechanism of Action

This compound, with the chemical formula C₁₁H₁₄ClNO₃, is a selective inhibitor of histone deacetylases, enzymes that play a crucial role in chromatin remodeling and the transcriptional regulation of genes.[1][2] Unlike pan-HDAC inhibitors, this compound exhibits selectivity for specific Class I and IIb HDAC isoforms.[2]

The primary mechanism of this compound involves the inhibition of HDAC3, HDAC6, and HDAC8.[1][2][3][4][5] This inhibition leads to an accumulation of acetylated histones (specifically H3 and H4), which alters chromatin structure and modulates the expression of genes involved in cell cycle regulation and apoptosis.[1][6] A key molecular consequence of this compound treatment is the significant downregulation of c-FLIP (cellular FLICE-like inhibitory protein), a critical inhibitor of the extrinsic apoptosis pathway.[3][6][7] By reducing c-FLIP levels, this compound sensitizes cancer cells to apoptosis induced by death receptor ligands such as FAS and TRAIL.[3][7] Furthermore, research indicates that this compound activates the intrinsic mitochondrial apoptotic pathway and induces cellular apoptosis through the generation of reactive oxygen species (ROS).[6][8]

Quantitative Data: Inhibitory Activity

The inhibitory concentration (IC50) values of this compound against various human HDAC isoforms have been determined through in vitro enzymatic assays. The compound shows the highest potency against HDAC8 and HDAC6.

| Target | IC50 Value (µM) | Selectivity Notes | References |

| HDAC8 | 1.46 | - | [1][2][3][4][9] |

| HDAC6 | 2.47 | - | [1][2][3][4][9] |

| HDAC3 | 16.9 | >8-fold selective for HDAC6/8 over HDAC3 | [1][2][3][4][9] |

| HDAC1, 2, 4, 5, 7, 9, 10 | >20 | No significant inhibition observed | [1][3][5][9] |

Signaling Pathways and Cellular Effects

This compound's anticancer effects are mediated through several interconnected signaling pathways, primarily converging on the induction of apoptosis.

This compound's primary pro-apoptotic mechanism involves sensitizing cells to death receptor-mediated apoptosis by downregulating the inhibitor c-FLIP.[6][7][8] This allows for the activation of caspase-8, which can directly trigger the executioner caspases or cleave Bid to tBid, thereby activating the mitochondrial pathway.

Preclinical In Vitro & In Vivo Research

This compound has been evaluated in various cancer cell lines, demonstrating potent anti-proliferative and colony formation inhibition effects.

In Vitro Studies

Studies have shown that this compound effectively inhibits the growth of hepatocellular carcinoma (HCC), colon cancer, prostate cancer, and breast cancer cell lines.[3][6][8]

Summary of In Vitro Effects:

| Cell Line(s) | Cancer Type | Observed Effects | References |

| SMMC-7721, HepG2 | Hepatocellular Carcinoma | Inhibited proliferation and colony formation; induced apoptosis via mitochondrial pathway and FLIP downregulation. | [1][6][10] |

| HT-29 | Colon Cancer | Inhibited cell growth and colony formation; induced apoptosis and ROS production; reduced expression of HDAC3, 6, and 8. | [1][8] |

| PPC-1, PC-3, DU-145 | Prostate Cancer | Sensitized cells to anoikis and apoptosis induced by Fas/TRAIL. | [3][6][8] |

| T47D, MCF-7 | Breast Cancer | Sensitized cells to apoptosis by decreasing c-FLIP expression. | [3][6][7] |

| OVCAR-3 | Ovarian Cancer | Sensitized cells to anoikis or CH-11-induced apoptosis. | [3][6][8] |

In Vivo Studies

Preclinical in vivo data is limited but supportive. In a key study using severe combined immunodeficient (SCID) mice, PPC-1 prostate cancer cells pre-treated with 30 µM this compound showed decreased distant tumor formation compared to untreated cells.[7] Further in vivo research is necessary to establish the pharmacokinetic, pharmacodynamic, and efficacy profile of this compound in animal models.[6]

Experimental Protocols

The following section details common methodologies used to evaluate the efficacy and mechanism of this compound in a laboratory setting.

Cell Proliferation and Viability Assays

-

MTT Assay: To assess cell viability, human hepatoma cell lines (e.g., HepG2, SMMC-7721) are seeded in 96-well plates.[6] Following overnight incubation, cells are treated with various concentrations of this compound (e.g., 0-80 µM) for time points ranging from 24 to 120 hours.[4][6] Cell viability is quantified by adding MTT reagent and measuring the absorbance at 490 nm.[6]

-

Colony Formation Assay: To evaluate long-term survival, cells are seeded at low density (e.g., 1000 cells/dish) and treated with this compound (e.g., 20 µM) or vehicle (DMSO) for 48 hours.[6] The medium is then replaced, and cells are incubated for an additional 15 days to allow for colony growth. Colonies are fixed with methanol, stained with crystal violet, and counted.[6]

Apoptosis Analysis

-

Flow Cytometry: Cells are seeded in 6-well plates and treated with a range of this compound concentrations (e.g., 0-80 µM) for 48 hours.[6] Harvested cells are then stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry, where Annexin V positive/PI negative cells are identified as early apoptotic and Annexin V positive/PI positive cells as late apoptotic.[6]

-

Western Blot Analysis: To probe the molecular mechanism, cells are treated with this compound (e.g., 0, 10, 20, 40 µM) for 48 hours.[4][6] Cell lysates are collected, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect levels of key proteins such as HDAC3, acetylated-H3, acetylated-H4, cleaved caspases (3, 8, 9), PARP, Bcl-2 family proteins (Bax, Bcl-2), and c-FLIP.[4][6][8] β-actin is typically used as a loading control.[6]

References

- 1. caymanchem.com [caymanchem.com]

- 2. apexbt.com [apexbt.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. exchemistry.com [exchemistry.com]

- 6. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abmole.com [abmole.com]

- 8. This compound sensitizes human colon cancer cells to apoptotic cell death via induction of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound, a Histone Deacetylase Inhibitor, Induces Apoptosis in Hepatocellular Carcinoma Cell Lines via Activation of the Mitochondrial Pathway and Downregulation of FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]

Droxinostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxinostat, also known as NS 41080, is a synthetic small molecule that has garnered significant interest in the field of oncology as a histone deacetylase (HDAC) inhibitor. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and mechanism of action of this compound. It is intended to serve as a detailed resource for researchers and professionals involved in drug development and cancer biology. The document outlines the key experimental protocols for evaluating this compound's biological activity and presents quantitative data in a structured format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of its molecular interactions and experimental application.

Discovery and Initial Identification

This compound, with the chemical name 4-(4-chloro-2-methylphenoxy)-N-hydroxybutanamide, was first identified as a novel histone deacetylase inhibitor by Schimmer and colleagues. The initial discovery efforts focused on screening chemical libraries for compounds that could sensitize cancer cells to apoptosis-inducing agents. This compound emerged as a promising candidate due to its ability to induce cell death in various cancer cell lines.

Subsequent studies characterized this compound as a selective inhibitor of Class I and IIb histone deacetylases, with notable activity against HDAC3, HDAC6, and HDAC8. This selectivity profile distinguishes it from other pan-HDAC inhibitors and suggests a more targeted therapeutic potential with a potentially favorable side-effect profile.

Chemical Synthesis

While a detailed, publicly available, step-by-step synthesis protocol from a primary research article is not readily found, the synthesis of this compound can be deduced from general principles of organic chemistry and patent literature for structurally related compounds. The synthesis would logically proceed through a multi-step process, likely involving the following key transformations. A generalized synthetic workflow is presented below.

Note: This represents a plausible synthetic route. Researchers should consult specialized chemical synthesis literature and patents for detailed experimental conditions and purification procedures.

Mechanism of Action: HDAC Inhibition and Apoptosis Induction

This compound exerts its anticancer effects primarily through the inhibition of histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues of histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.

By inhibiting HDACs, this compound promotes a more open chromatin state (euchromatin), leading to the re-expression of silenced tumor suppressor genes. This, in turn, can trigger cell cycle arrest, differentiation, and ultimately, apoptosis (programmed cell death).

This compound's selectivity for HDAC3, HDAC6, and HDAC8 is a key aspect of its mechanism. Inhibition of these specific HDAC isoforms has been linked to various downstream cellular events that contribute to its anti-tumor activity.

A significant body of research has demonstrated that this compound induces apoptosis in cancer cells through the intrinsic or mitochondrial pathway. This is often accompanied by the downregulation of anti-apoptotic proteins, such as c-FLIP (cellular FLICE-like inhibitory protein), which is a crucial regulator of the extrinsic apoptosis pathway.

Quantitative Data Summary

The biological activity of this compound has been quantified in various studies. The following tables summarize key quantitative data for easy comparison.

Table 1: Inhibitory Concentration (IC50) of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (µM) |

| HDAC1 | >20 |

| HDAC2 | >20 |

| HDAC3 | 16.9 |

| HDAC4 | >20 |

| HDAC5 | >20 |

| HDAC6 | 2.47 |

| HDAC7 | >20 |

| HDAC8 | 1.46 |

| HDAC9 | >20 |

| HDAC10 | >20 |

Table 2: In Vitro Anti-proliferative Activity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | Assay Type | Concentration (µM) | Incubation Time (h) | Result |

| HepG2 | MTT | 10, 20, 40, 80 | 48 | Dose-dependent inhibition of proliferation |

| SMMC-7721 | MTT | 10, 20, 40, 80 | 48 | Dose-dependent inhibition of proliferation |

| HepG2 | Colony Formation | 20 | 15 days | Significant reduction in colony formation |

| SMMC-7721 | Colony Formation | 20 | 15 days | Significant reduction in colony formation |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

HDAC Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of this compound against specific HDAC isoforms using a fluorogenic substrate.

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve a range of final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., a fluorophore-conjugated acetylated peptide) in assay buffer according to the manufacturer's instructions.

-

Assay Procedure:

-

Add the diluted HDAC enzyme to the wells of a microplate.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known HDAC inhibitor).

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and generate the fluorescent signal by adding the developer solution.

-

-

Data Analysis: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on the viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis in this compound-treated cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Methodology:

-

Cell Treatment: Culture cancer cells and treat them with this compound at the desired concentrations for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected. Centrifuge the cell suspension to pellet the cells.

-

Staining:

-

Wash the cells with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

FITC-Annexin V is detected in the green fluorescence channel (FL1).

-

PI is detected in the red fluorescence channel (FL2 or FL3).

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound is a selective HDAC inhibitor with demonstrated anti-cancer properties, particularly in inducing apoptosis in various cancer cell lines. Its specific inhibitory profile against HDAC3, HDAC6, and HDAC8 suggests a targeted mechanism of action that warrants further investigation for therapeutic applications. This technical guide provides a foundational understanding of this compound's discovery, synthesis, and biological activity, offering valuable protocols and data for researchers in the field of cancer drug development. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in the treatment of human cancers.

Droxinostat: A Technical Guide to its Role in Gene Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxinostat (NS 41080) is a hydroxamic acid-based histone deacetylase (HDAC) inhibitor that has emerged as a significant molecule in the field of cancer epigenetics. Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1][2] The dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes and promoting cancer cell survival and proliferation.[3] this compound selectively inhibits specific HDAC isoforms, leading to histone hyperacetylation, chromatin relaxation, and the reactivation of silenced genes, thereby exerting its anti-tumor effects.[4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on gene transcription, and detailed experimental protocols for its study.

Core Mechanism of Action: HDAC Inhibition

This compound functions as a selective inhibitor of Class I and IIb histone deacetylases.[6][7] By binding to the zinc-containing active site of these enzymes, it blocks their deacetylase activity.[8] This inhibition shifts the balance towards histone acetyltransferases (HATs), leading to an accumulation of acetylated histones, particularly histones H3 and H4.[4][9] The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and the negatively charged DNA backbone.[9] This results in a more relaxed or 'open' chromatin conformation (euchromatin), which allows transcription factors and the basal transcriptional machinery to access gene promoters and enhancers, leading to the transcriptional activation of previously silenced genes.[2][10]

Studies have shown that this compound selectively inhibits HDAC3, HDAC6, and HDAC8.[6][7][11] In hepatocellular carcinoma (HCC) and colon cancer cells, treatment with this compound leads to a dose-dependent decrease in the expression of HDAC3 and a significant increase in the levels of acetylated histones H3 (Ac-H3) and H4 (Ac-H4).[4][7][9]

Quantitative Data on this compound's Activity